molecular formula C14H21NO B8474489 2-(4-Piperidin-1-ylmethylphenyl)ethanol

2-(4-Piperidin-1-ylmethylphenyl)ethanol

Cat. No.: B8474489
M. Wt: 219.32 g/mol
InChI Key: HJLTYLRVYVYOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Piperidin-1-ylmethylphenyl)ethanol is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-[4-(piperidin-1-ylmethyl)phenyl]ethanol

InChI

InChI=1S/C14H21NO/c16-11-8-13-4-6-14(7-5-13)12-15-9-2-1-3-10-15/h4-7,16H,1-3,8-12H2

InChI Key

HJLTYLRVYVYOGU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of piperidine (204 mg) and (4-formylphenyl)acetic acid methyl ester (Example 16, step a, 356 mg) in dichloromethane (10 mL) was stirred for 1 hour, treated with sodium triacetoxyborohydride (636 mg) and stirred overnight. The resultant mixture was loaded onto a conditioned SCX cartridge (10 g, Varian) and washed with methanol (50 mL), then eluted with methanolic ammonia solution (50 mL). The elution fraction was evaporated and the residue was dissolved in ethanol (20 mL), treated with anhydrous calcium chloride (444 mg), followed by sodium borohydride (303 mg) and stirred overnight. The mixture was quenched with aqueous potassium carbonate solution (2M, 20 mL) and concentrated to remove most of the ethanol. The residue was extracted with ethyl acetate and the washed and dried (sodium sulfate) extract was evaporated. The residue was purified on silica, eluting with 5% triethylamine in diethyl ether to give the subtitle product, as a colourless oil (287 mg).
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204 mg
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10 mL
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636 mg
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resultant mixture
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